Efflux Pump Inhibitory Activity: 4-Fold Potentiation of Ciprofloxacin Against S. aureus
In a study evaluating approximately 150 heterocyclic boronic species, 2-Chloropyridine-5-boronic acid was among 24 hit compounds that potentiated ciprofloxacin activity by a 4-fold increase at a concentration of 8 μg/mL against Staphylococcus aureus 1199B, which overexpresses the NorA efflux pump [1]. This direct, quantifiable enhancement of antibiotic efficacy distinguishes it from boron-free analogs, which showed no activity [1].
| Evidence Dimension | Ciprofloxacin minimum inhibitory concentration (MIC) fold-change |
|---|---|
| Target Compound Data | 4-fold decrease in ciprofloxacin MIC (potentiation) |
| Comparator Or Baseline | Ciprofloxacin alone (MIC without inhibitor) |
| Quantified Difference | 4-fold potentiation |
| Conditions | S. aureus 1199B (NorA overexpressing), inhibitor at 8 μg/mL |
Why This Matters
Provides a functional biological activity metric that differentiates this compound from boron-free and differently substituted pyridylboronic acids lacking this specific efflux pump inhibition profile.
- [1] Fontaine F, Héquet A, Voisin-Chiret AS, Bouillon A, Lesnard A, Cresteil T, Jolivalt C, Rault S. First identification of boronic species as novel potential inhibitors of the Staphylococcus aureus NorA efflux pump. J Med Chem. 2014;57(6):2536-48. View Source
